

Application Notes: Assessing PRMT6 Activity Using SGC6870N as a Negative Control

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Compound of Interest

Compound Name: SGC6870N

Cat. No.: B15588080

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Protein Arginine Methyltransferase 6 (PRMT6) is a Type I PRMT that plays a crucial role in various cellular processes, including transcriptional regulation and DNA repair, by catalyzing the monomethylation and asymmetric dimethylation of arginine residues on histone and non-histone proteins.[1][2] Key substrates include histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).[1][3] Dysregulation of PRMT6 is associated with several cancers, making it a significant target for therapeutic development.[1]

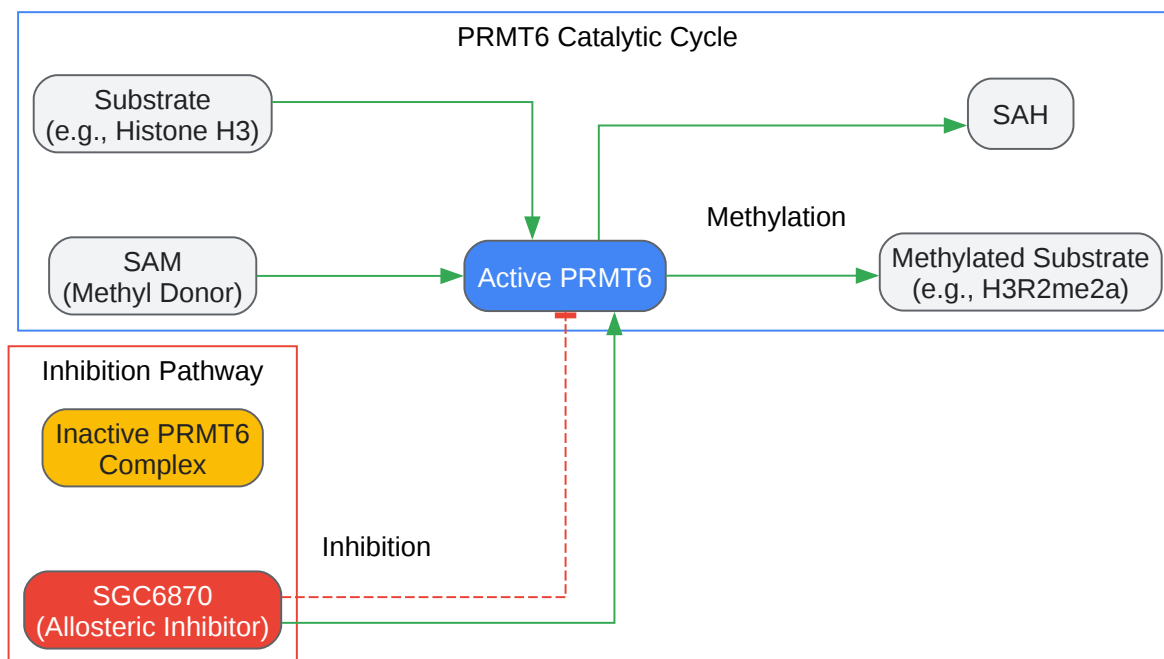
SGC6870 is a first-in-class, potent, and highly selective allosteric inhibitor of PRMT6.[1][4] To rigorously validate that the biological effects observed upon treatment with SGC6870 are due to the specific inhibition of PRMT6, it is essential to use a proper negative control. **SGC6870N** is the (S)-enantiomer of SGC6870 and is inactive against PRMT6.[1][5][6] By comparing the effects of SGC6870 with **SGC6870N**, researchers can distinguish on-target effects from potential off-target or compound-scaffold-related activities, ensuring data integrity and accurate interpretation.

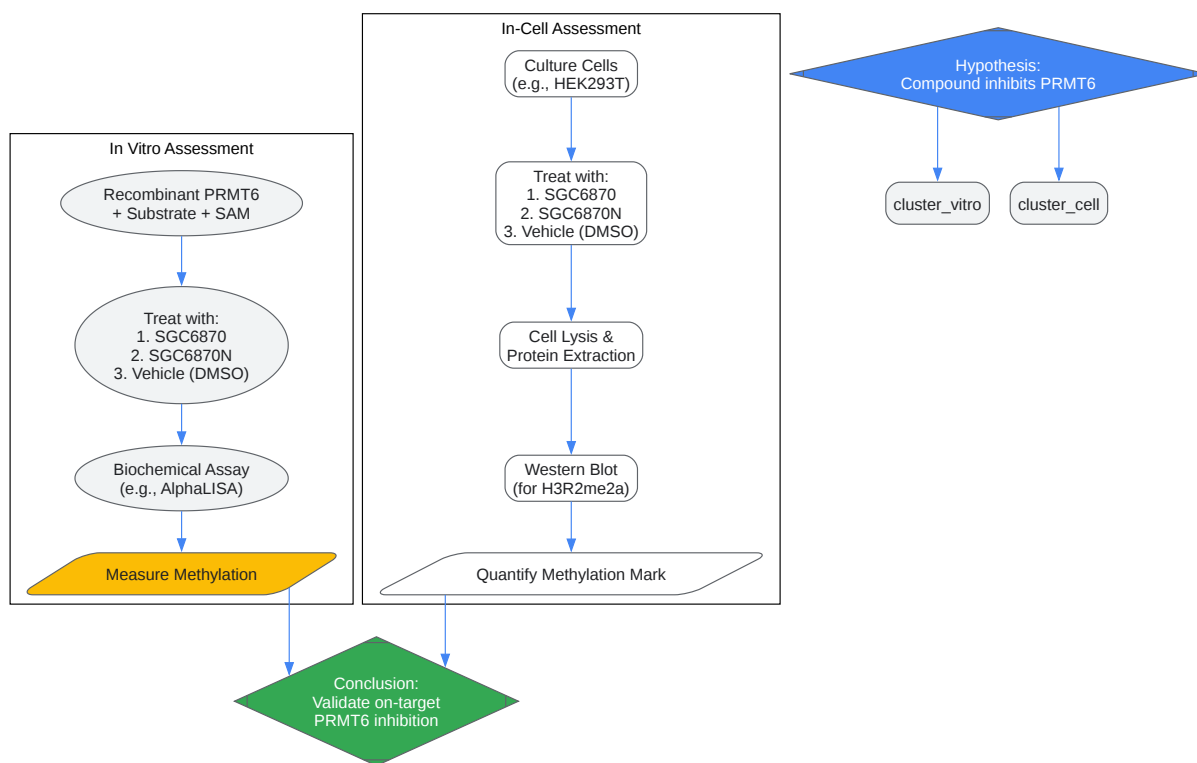
These application notes provide detailed protocols for assessing PRMT6 activity both in vitro and in cells, emphasizing the critical role of **SGC6870N** as a negative control.

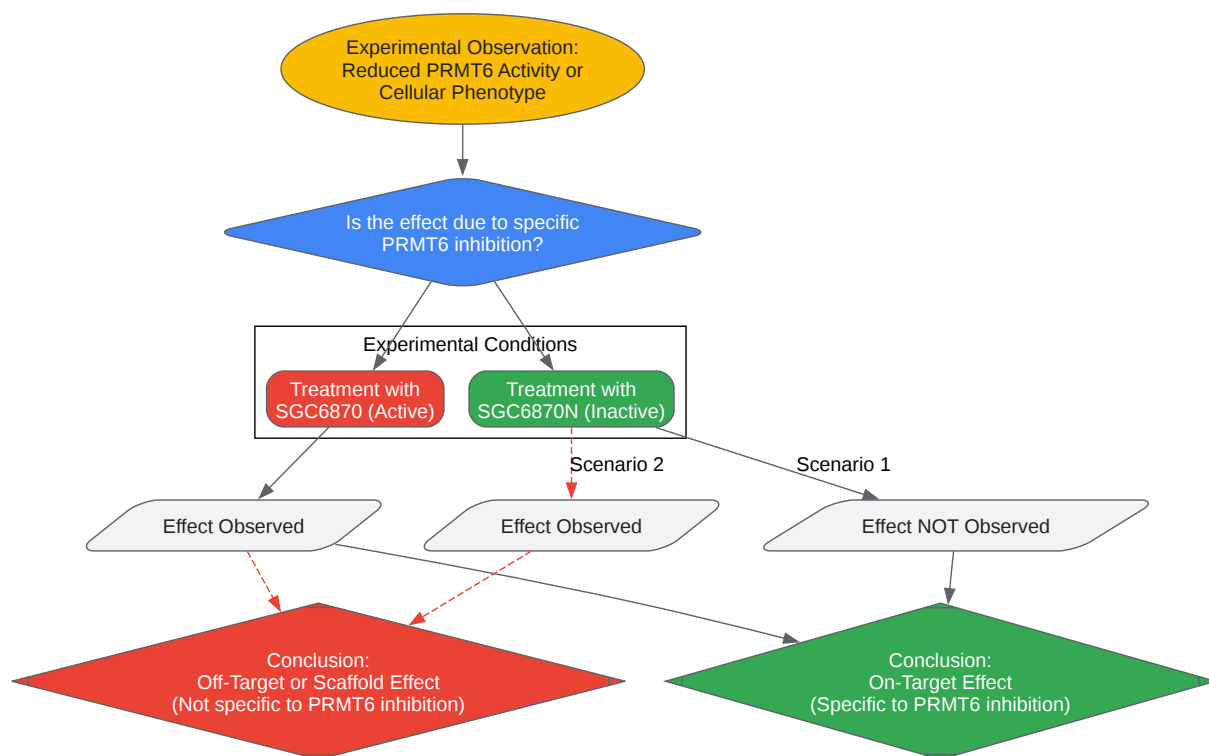
PRMT6 Signaling and Inhibition

PRMT6 transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins. SGC6870 acts as an allosteric inhibitor, binding to a site distinct

from the active site to prevent this catalytic activity.







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